N-(3-chlorophenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-methylthieno[2,3-b]indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2OS/c1-21-15-8-3-2-7-13(15)14-10-16(23-18(14)21)17(22)20-12-6-4-5-11(19)9-12/h2-10H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPGPQGNHNJBNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101171592 | |
| Record name | N-(3-Chlorophenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101171592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860611-33-2 | |
| Record name | N-(3-Chlorophenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860611-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Chlorophenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101171592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide typically involves the construction of the thieno[2,3-b]indole core followed by the introduction of the carboxamide group. One common method includes:
Formation of the Thieno[2,3-b]indole Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-aminothiophene and an appropriate indole derivative.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid and facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated systems for the amide coupling reaction to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the thieno ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Halogenation using bromine in acetic acid or nitration using nitric acid and sulfuric acid mixture.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(3-chlorophenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide has been investigated for its potential therapeutic properties:
- Anticancer Activity : Research indicates that derivatives of thieno[2,3-b]indoles exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structures showed significant inhibition of cancer cell proliferation, suggesting that this compound could have similar effects .
- Antimicrobial Properties : Compounds in this class have been evaluated for their antimicrobial activity. The presence of the thieno ring system may enhance their interaction with bacterial membranes or enzymes, leading to effective inhibition of bacterial growth .
The compound has been studied for its biological activities:
- Enzyme Inhibition : Thieno[2,3-b]indoles are known to act as enzyme inhibitors. This compound could potentially inhibit specific enzymes involved in disease pathways, making it a candidate for drug development .
- Neuroprotective Effects : Some studies suggest that thieno[2,3-b]indoles may provide neuroprotective benefits. This could be due to their ability to modulate neurotransmitter systems or protect neuronal cells from oxidative stress .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of thieno[2,3-b]indole derivatives for their anticancer properties. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range against various cancer cell lines, highlighting their potential as anticancer agents .
Case Study 2: Antimicrobial Testing
In a study assessing the antimicrobial efficacy of thieno[2,3-b]indoles, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed promising antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways, such as kinases or G-protein coupled receptors (GPCRs).
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects
Comparison with Similar Compounds
Thieno[2,3-b]indole derivatives are synthesized via metal-free annulation of indoles with alkynes or alkenes in the presence of sulfur powder and Brønsted acids like HCl, achieving yields up to 86% under optimized conditions . Substituents on the indole nitrogen and the aryl/alkyl groups at position 2 significantly influence synthesis efficiency, solubility, and bioactivity. Below is a comparative analysis of key analogs:
Table 1: Key Thienoindole Derivatives and Their Properties
Key Findings
Synthesis Efficiency :
- Para-substituted aryl groups (e.g., 4-ethoxyphenyl) enhance yields (82%) due to reduced steric hindrance and favorable electronic effects .
- Ortho-substituted groups (e.g., 2-chlorophenyl) lower yields (31%) due to steric clashes during annulation .
- Aliphatic substituents (e.g., 1-octyne) yield poorly (31%) due to unfavorable electronic interactions .
Physicochemical Properties :
Biological Activity
N-(3-chlorophenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological properties, and the mechanisms through which it exerts its effects.
- Molecular Formula : C18H13ClN2OS
- Molecular Weight : 340.83 g/mol
- CAS Number : 860611-33-2
- Purity : >90%
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Thieno[2,3-b]indole : The initial step involves the synthesis of the thieno[2,3-b]indole core.
- Substitution Reactions : The introduction of the 3-chlorophenyl group and the carboxamide moiety is achieved through electrophilic substitution methods.
- Purification : The final product is purified using techniques such as column chromatography .
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. Notably:
-
Cytotoxicity Assessment : In vitro studies have demonstrated its efficacy against human cancer cell lines such as HeLa (cervical cancer), DLD1 (colorectal adenocarcinoma), and HepG2 (hepatocellular carcinoma) .
Cell Line IC50 Value (μM) HeLa 10.5 DLD1 15.0 HepG2 12.0 - Mechanism of Action : The compound induces apoptosis in cancer cells through:
Molecular Docking Studies
Molecular docking studies suggest that this compound interacts with key targets involved in cancer progression:
- VEGFR-2 Inhibition : The compound shows competitive binding to the VEGFR-2 site, similar to established inhibitors like sorafenib . This suggests a potential role in inhibiting angiogenesis in tumors.
Case Studies
- Study on HeLa Cells : A recent study evaluated the effects of this compound on HeLa cells. Results indicated a significant increase in apoptosis markers and a decrease in cell viability at concentrations above 10 μM .
- Comparative Analysis with Other Compounds : When compared to other thieno[2,3-b]indole derivatives, this compound exhibited superior cytotoxicity and selectivity towards cancer cells while showing minimal toxicity to normal cells .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(3-chlorophenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via a Brønsted acid-promoted cyclization of substituted indoles (e.g., 1-methylindole) and alkynes (e.g., phenylacetylene) in the presence of sulfur powder. DMF is critical as a solvent, with inorganic acids like HCl improving yields (86%) compared to AcOH (70%) .
- Key Variables : Reaction temperature (150°C optimal), solvent choice (DMF required), and acid strength. Substrate steric hindrance (e.g., ortho-substituted aryl alkynes) reduces yields (e.g., 31% for 2-chlorophenyl derivatives) .
Q. How is the structural integrity of the synthesized compound validated?
- Analytical Techniques : Use NMR (¹H and ¹³C) for confirming substituent positions and purity. For example, in analogous thienoindole derivatives, ¹H NMR peaks at δ 8.40–7.19 ppm confirm aromatic protons, while δ 3.89 ppm corresponds to methoxy groups in related structures . Mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., [M+H]+ ion matching calculated values) .
Q. What preliminary assays are used to evaluate biological activity?
- Screening Methods : PARP1 inhibition assays (IC₅₀ measurements) are relevant for structurally similar compounds (e.g., PARP1-IN-8 with IC₅₀ = 97 nM) . Fluorescence-based enzymatic assays and cell viability tests (e.g., MTT assays) are standard for assessing anti-cancer or anti-inflammatory potential .
Advanced Research Questions
Q. How do steric and electronic effects of substituents impact cyclization efficiency in thienoindole synthesis?
- Data Analysis : Para-substituted alkynes (e.g., p-ethoxyphenylacetylene) yield 82% product due to favorable electronic effects, while bulky ortho-substituents (e.g., 2-chlorophenyl) reduce yields to 31% due to steric hindrance . Aliphatic alkynes (e.g., 1-octyne) are less reactive (31% yield) due to poor orbital alignment during annulation .
- Mitigation Strategies : Use computational modeling (DFT) to predict reactivity or introduce directing groups to alleviate steric clashes.
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Case Study : shows HCl enhances yields (86%) vs. AcOH (70%), but conflicting reports may arise from variations in acid concentration or reaction scale. Reproducibility requires strict control of HCl molarity (e.g., 6 M) and solvent dehydration .
- Resolution : Conduct kinetic studies (e.g., in situ FTIR) to monitor intermediate formation and optimize acid stoichiometry.
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- SAR Insights : Modifications at the indole 8-position (e.g., methyl vs. allyl groups) influence solubility and target binding. For example, N-(3-chlorophenyl) groups in PARP inhibitors enhance affinity via halogen bonding .
- Experimental Design : Synthesize analogs with varied substituents (e.g., halogens, methoxy) and evaluate IC₅₀ shifts in enzyme assays. Use X-ray crystallography (e.g., PDB 6W63 for PARP1) to map binding interactions .
Q. What advanced techniques characterize supramolecular interactions in crystalline forms?
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves hydrogen-bonding networks and π-π stacking. For example, in related thienopyridine carboxamides, NH···O and C=O···H interactions stabilize crystal packing .
- Application : SCXRD data for N-(3-chlorophenyl)-8-methyl derivatives could reveal Cl···π interactions critical for solid-state stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
